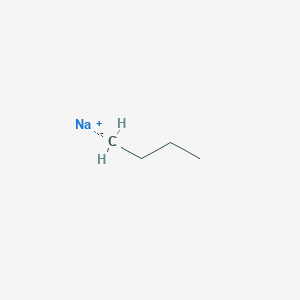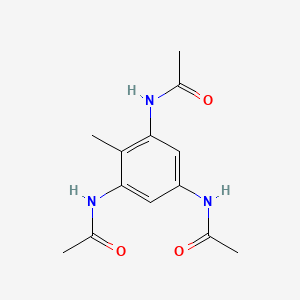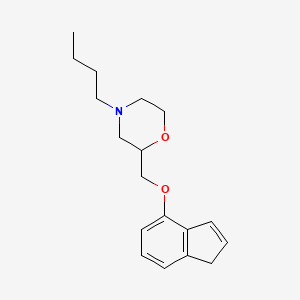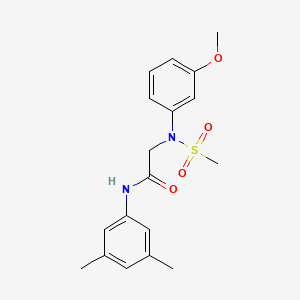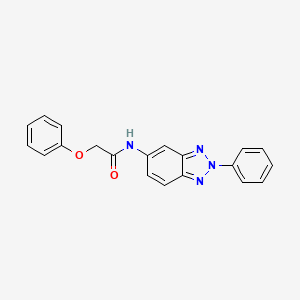
2-phenoxy-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenoxy-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide is a chemical compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications, particularly as UV stabilizers and corrosion inhibitors
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide typically involves the following steps:
Formation of Benzotriazole Core: The benzotriazole core is synthesized by reacting o-phenylenediamine with nitrous acid, resulting in the formation of benzotriazole.
Acylation: The benzotriazole is then acylated with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired acetamide derivative.
The reaction conditions often involve maintaining a low temperature to control the reaction rate and prevent side reactions. Solvents like dichloromethane or chloroform are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-phenoxy-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or benzotriazole moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
2-phenoxy-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a UV stabilizer in plastics and coatings to enhance their durability and longevity.
作用機序
The mechanism of action of 2-phenoxy-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the growth of microorganisms by interfering with their cellular processes. The benzotriazole moiety can bind to enzymes or proteins, disrupting their function and leading to antimicrobial effects. Additionally, the compound’s ability to absorb UV light makes it effective as a UV stabilizer, protecting materials from degradation.
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazole: Known for its UV-absorbing properties and used as a UV stabilizer.
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another UV stabilizer with similar applications in plastics and coatings.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-butylphenol: Used in industrial applications for its UV-stabilizing properties.
Uniqueness
2-phenoxy-N-(2-phenyl-2H-benzotriazol-5-yl)acetamide stands out due to its unique combination of the phenoxy and benzotriazole moieties, which confer both UV-stabilizing and potential bioactive properties. This dual functionality makes it a versatile compound with applications in various fields, from materials science to medicine.
特性
CAS番号 |
431981-30-5 |
|---|---|
分子式 |
C20H16N4O2 |
分子量 |
344.4 g/mol |
IUPAC名 |
2-phenoxy-N-(2-phenylbenzotriazol-5-yl)acetamide |
InChI |
InChI=1S/C20H16N4O2/c25-20(14-26-17-9-5-2-6-10-17)21-15-11-12-18-19(13-15)23-24(22-18)16-7-3-1-4-8-16/h1-13H,14H2,(H,21,25) |
InChIキー |
HWOMMCZTRLZFMO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


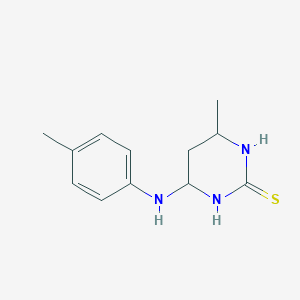
![3-Bromo-7,7-bis(trifluoromethyl)-1-azatricyclo[2.2.1.0~2,6~]heptane](/img/structure/B14156966.png)
![2-[(2,4,6-Trimethylphenyl)sulfonyl]thiophene](/img/structure/B14156967.png)
![11-benzyl-4-(4-methylphenyl)-5-sulfanylidene-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14156971.png)

![1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-](/img/structure/B14156981.png)
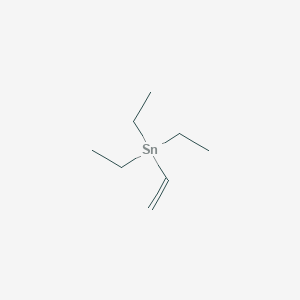
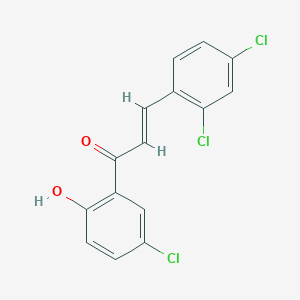
![4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157006.png)
